molecular formula C6H11NO2 B069638 (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine CAS No. 160247-18-7

(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine

Cat. No. B069638
M. Wt: 129.16 g/mol
InChI Key: FAZOGIUPBHUGCC-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, also known as 4-MeO-DHP, is a chemical compound that belongs to the class of pyranamines. It is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves its interaction with dopamine receptors in the brain. Specifically, it binds to and activates dopamine D4 receptors, which are primarily located in the prefrontal cortex. Activation of these receptors can lead to increased dopamine activity in the brain, which can have various effects on behavior and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine are primarily related to its interaction with dopamine receptors. Studies have shown that it can increase dopamine release in the prefrontal cortex, which can improve cognitive function and working memory. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to activate dopamine receptors.

Advantages And Limitations For Lab Experiments

One advantage of using (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target this receptor subtype and study its effects on behavior and cognition. However, one limitation is that it is a synthetic compound, which means it may have different effects than naturally occurring dopamine agonists.

Future Directions

There are several future directions for research on (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on learning and memory, as well as its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine and its potential as a tool for studying dopamine receptors in the brain.

Synthesis Methods

The synthesis of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves the reaction of 4-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine with chloroacetyl chloride in the presence of triethylamine. This reaction results in the formation of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, which can be purified through recrystallization or chromatography.

Scientific Research Applications

(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine has been studied for its potential use in scientific research. It is a selective dopamine D4 receptor agonist, which means it can activate dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.

properties

CAS RN

160247-18-7

Product Name

(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine

InChI

InChI=1S/C6H11NO2/c1-8-6-2-3-9-4-5(6)7/h2-3,5-6H,4,7H2,1H3/t5-,6-/m0/s1

InChI Key

FAZOGIUPBHUGCC-WDSKDSINSA-N

Isomeric SMILES

CO[C@H]1C=COC[C@@H]1N

SMILES

COC1C=COCC1N

Canonical SMILES

COC1C=COCC1N

synonyms

L-threo-Pent-1-enitol, 4-amino-1,5-anhydro-2,4-dideoxy-3-O-methyl- (9CI)

Origin of Product

United States

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